Aminobenzylalcohol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

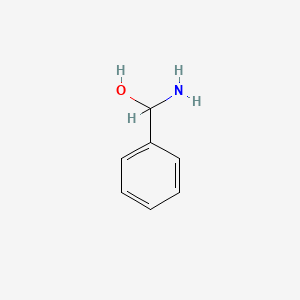

Aminobenzylalcohol is a useful research compound. Its molecular formula is C7H9NO and its molecular weight is 123.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Synthesis

1.1 Synthesis of Quinolines

A significant application of 2-aminobenzyl alcohol is in the synthesis of quinoline derivatives through a copper-catalyzed cyclization with ketones. This method allows for the formation of highly functionalized quinolines under mild conditions and low catalyst loading, demonstrating efficiency and practicality in synthetic organic chemistry. The yields achieved are notable, making this a valuable route for producing bioactive quinoline compounds used in pharmaceuticals and advanced materials .

1.2 Oxidative Cyclization

The oxidative cyclization of 2-aminobenzyl alcohol with various ketones has been explored using ruthenium catalysts. This reaction proceeds at elevated temperatures (80°C) and showcases the compound's utility in generating complex structures that may serve as precursors for further chemical transformations .

Medicinal Chemistry

2.1 Antimicrobial Properties

Research has indicated that aminoalcohols, including aminobenzyl alcohol derivatives, exhibit antimicrobial activities against various bacterial strains. For instance, certain synthesized derivatives showed over 20% inhibition against Gram-positive bacteria, highlighting their potential as antimicrobial agents . This aspect is crucial for developing new antibiotics amid rising resistance to existing drugs.

2.2 Metabolic Pathways and Toxicology

Studies have investigated the metabolic activation of aminobenzyl alcohols, particularly their role as intermediates in the metabolism of nitrotoluene compounds. These investigations reveal that 2-aminobenzyl alcohol can bind covalently to DNA, suggesting potential implications for toxicology and pharmacology . Understanding these pathways is essential for assessing the safety and efficacy of drugs derived from or related to aminobenzyl alcohol.

Material Science

3.1 Polymer Development

Aminobenzyl alcohol has been employed in the synthesis of polymer films with anticorrosive properties. For example, poly(o-aminobenzyl alcohol) films demonstrated enhanced corrosion protection when applied to stainless steel substrates. The study showed that incorporating organic additives into the synthesis medium improved the corrosion resistance of these films significantly . This application is particularly relevant in industries where material durability is critical.

Table 1: Summary of Applications

Propiedades

Fórmula molecular |

C7H9NO |

|---|---|

Peso molecular |

123.15 g/mol |

Nombre IUPAC |

amino(phenyl)methanol |

InChI |

InChI=1S/C7H9NO/c8-7(9)6-4-2-1-3-5-6/h1-5,7,9H,8H2 |

Clave InChI |

QTQUJRIHTSIVOF-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)C(N)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.